![molecular formula C12H11ClN2O3S B14209962 N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide CAS No. 833455-46-2](/img/structure/B14209962.png)
N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide typically involves the reaction of 2-chlorophenol with 4-chloropyridine in the presence of a base to form the intermediate 2-chlorophenoxy-4-chloropyridine. This intermediate is then reacted with methanesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide
- N-(pyridin-4-yl)pyridin-4-amine
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to similar compounds.
Properties
CAS No. |
833455-46-2 |
|---|---|
Molecular Formula |
C12H11ClN2O3S |
Molecular Weight |
298.75 g/mol |
IUPAC Name |
N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c1-19(16,17)15-10-6-7-14-8-12(10)18-11-5-3-2-4-9(11)13/h2-8H,1H3,(H,14,15) |
InChI Key |
KCJCQVZULLHZIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
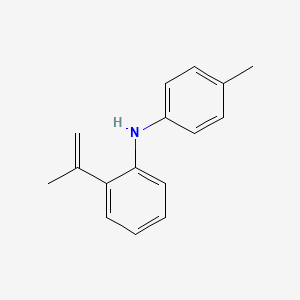
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
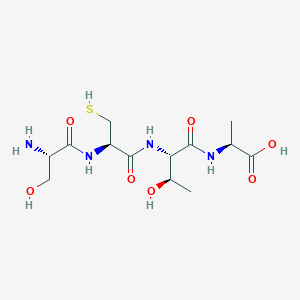

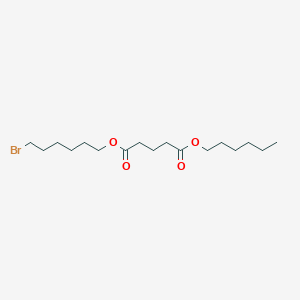

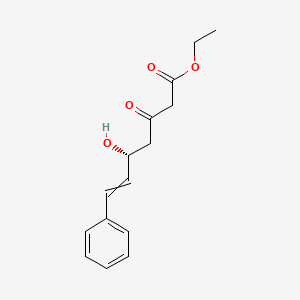
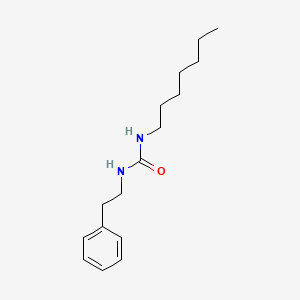
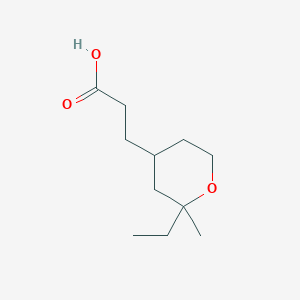
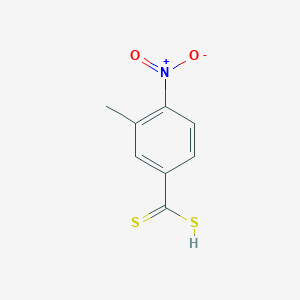
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
